N-[4-[(3-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide
Description
N-[4-[(3-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a sulfonamide group, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(3-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-6-5-7-17(14-15)21-26(24,25)18-10-8-16(9-11-18)20-19(23)22-12-3-2-4-13-22/h5-11,14,21H,2-4,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOQHKFIASACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 4-aminophenylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, can also be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-[(3-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-[(3-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)-2-carboxamide derivatives: These compounds share the sulfonamide and carboxamide groups but differ in the substituents on the aromatic ring.
Piperidine derivatives: Compounds with a piperidine ring but different functional groups attached.
Uniqueness
N-[4-[(3-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide is unique due to the presence of both the sulfonamide and carboxamide groups, which provide a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
